Ethyl [(6-nitroquinolin-8-yl)oxy]acetate
Description
Ethyl [(6-nitroquinolin-8-yl)oxy]acetate is a nitroquinoline derivative featuring a quinoline core substituted with a nitro group at position 6 and an ethoxyacetate ester at position 7. Nitroquinolines are known for their electron-deficient aromatic systems, which facilitate interactions with biological targets such as DNA or enzymes involved in redox processes. The ethoxyacetate side chain enhances solubility and may influence bioavailability, making it a critical structural feature for drug design .
Properties
Molecular Formula |
C13H12N2O5 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
ethyl 2-(6-nitroquinolin-8-yl)oxyacetate |
InChI |
InChI=1S/C13H12N2O5/c1-2-19-12(16)8-20-11-7-10(15(17)18)6-9-4-3-5-14-13(9)11/h3-7H,2,8H2,1H3 |
InChI Key |
ZXWXATPRZWHIIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2 |
solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE typically involves the reaction of 6-nitroquinoline-8-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at elevated temperatures. The general reaction scheme is as follows:
Starting Materials: 6-nitroquinoline-8-ol and ethyl bromoacetate.
Reagents: Potassium carbonate (K₂CO₃).
Solvent: Acetone.
Reaction Conditions: Elevated temperature (around 50°C).
The reaction proceeds through the nucleophilic substitution of the ethyl bromoacetate by the 6-nitroquinoline-8-ol, resulting in the formation of ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE .
Chemical Reactions Analysis
ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The ethyl ester group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The quinoline core can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with ethyl [(6-nitroquinolin-8-yl)oxy]acetate, enabling comparative analysis of their chemical properties and applications:
Key Comparative Insights
- Nitro Group Position: The nitro group in the target compound (C6) differs from NQ19 (C3), which impacts electronic distribution and DNA-binding affinity.
- Core Heterocycle: Quinoline derivatives (target, NQ19) exhibit stronger π-π stacking than coumarin analogs (), while isoquinoline () introduces positional isomerism that alters molecular recognition .
- Side Chain Variations: The ethoxyacetate group in the target compound is shared with NQ19 and the coumarin derivative, suggesting a common strategy to improve solubility. However, the amino group in ’s compound may confer hydrogen-bonding capabilities absent in nitro-substituted analogs .
- Biological Activity : NQ19’s anticancer activity (IC₅₀ values in micromolar range) highlights the importance of nitro and methoxy substituents, whereas the target compound’s lack of reported data underscores a gap in pharmacological characterization .
Crystallographic and Physicochemical Properties
- Planarity and Packing: The coumarin derivative () exhibits coplanar molecular arrangements stabilized by weak hydrogen bonds (C–H⋯O), with a planar deviation of 0.0457 Å. In contrast, nitroquinolines like the target compound likely adopt distorted conformations due to steric effects from nitro and ester groups .
- Thermal Stability: NQ19 has a melting point of 195°C (), higher than typical coumarin derivatives (e.g., ~150°C for ), reflecting stronger intermolecular forces in nitroquinolines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
